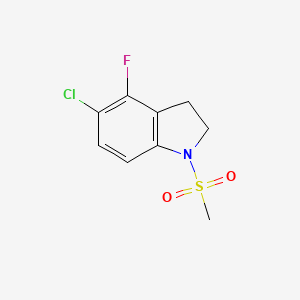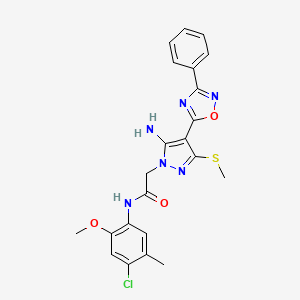![molecular formula C9H15N3O3S B2403841 tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate CAS No. 1173685-53-4](/img/structure/B2403841.png)
tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl [(1S)-1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl]carbamate, also known as (S)-tert-Butyl (1-(5-mercapto-1,3,4-oxadiazol-2-yl)ethyl)carbamate, is a compound with the CAS Number: 1173685-53-4 . It has a molecular weight of 245.3 .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl (1S)-1-(5-sulfanyl-1,3,4-oxadiazol-2-yl)ethylcarbamate . The InChI code for the compound is 1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is stored in a sealed environment at a temperature between 2-8°C .科学的研究の応用
Biodegradation and Environmental Fate
Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater This review provides a comprehensive understanding of the biodegradation and fate of ethyl tert-butyl ether (ETBE), a gasoline ether oxygenate, in soil and groundwater. Microorganisms have been identified that are capable of degrading ETBE aerobically, utilizing it as a carbon and energy source or via cometabolism with alkanes. The degradation process involves the transformation of ETBE through various intermediates such as acetaldehyde, tert-butyl acetate (TBAc), and tert-butyl alcohol (TBA), among others. However, the presence of co-contaminants may influence the biodegradation process, either limiting or enhancing it. This research provides insight into the microorganisms and pathways supporting ETBE degradation, highlighting their potential use in bioaugmentation and biostimulation strategies for groundwater treatment (Thornton et al., 2020).
Thermophysical Property Measurements
Review of Thermophysical Property Measurements on Mixtures Containing MTBE, TAME, and Other Ethers This study reviews the thermophysical properties of mixtures containing methyl tert-butyl ether (MTBE), tert-amyl methyl ether (TAME), ethyl tert-butyl ether (ETBE), and other selected ethers used as gasoline additives. The review aims to provide a set of recommended values and identify areas where further property measurements are required, offering a comprehensive overview of the mixtures and properties studied or currently under study (Marsh et al., 1999).
Decomposition in Cold Plasma Reactor
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor This study explores the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. It reviews the application of radio frequency (RF) plasma reactors for the decomposition of air toxics and presents experimental results showing the decomposition efficiency and the conversion of MTBE into various compounds when hydrogen is introduced in a plasma environment. This research indicates the potential of using RF plasma reactors for decomposing and converting MTBE, presenting an alternative method for environmental remediation (Hsieh et al., 2011).
Polymer Membranes in Fuel Purification
Application of Polymer Membranes for a Purification of Fuel Oxygenated Additive The study focuses on the application of polymer membranes, specifically in the purification of fuel oxygenated additives like Methyl Tert-butyl Ether (MTBE). The review analyses various polymer membranes and their efficiency in the separation of the azeotropic methanol/MTBE mixture through pervaporation. It highlights the effectiveness of materials like poly(vinyl alcohol), cellulose acetate, and polyheteroarylenes in this process, emphasizing the importance of membrane-based methods in achieving pure MTBE from its production mixtures (Pulyalina et al., 2020).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[(1S)-1-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3S/c1-5(6-11-12-8(16)14-6)10-7(13)15-9(2,3)4/h5H,1-4H3,(H,10,13)(H,12,16)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKPNCFZPSYTBZ-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)O1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NNC(=S)O1)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

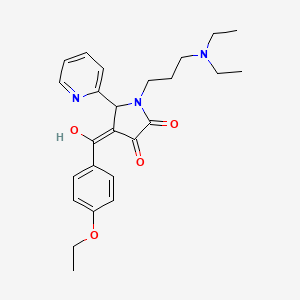
![4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B2403761.png)
![N-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2403762.png)
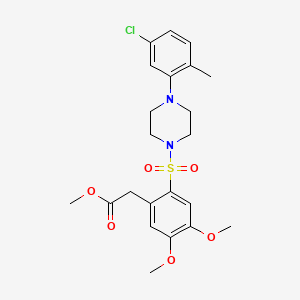
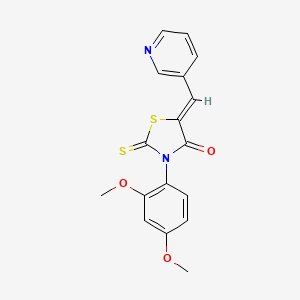
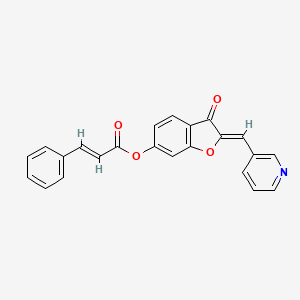
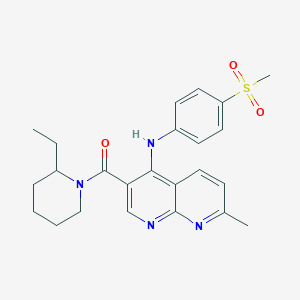


![Methyl 5-(2-chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2403772.png)
![2-[(1,3-Thiazol-2-yloxy)methyl]pyridine](/img/structure/B2403773.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2403775.png)
